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Compound of Interest

Compound Name: 2-(Naphthalen-1-yl)pyrrolidine

Cat. No.: B050923 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive structural analysis of 2-(naphthalen-1-
yl)pyrrolidine hydrochloride (C₁₄H₁₆ClN). Due to the limited availability of direct experimental

data for this specific compound, this document combines publicly available computed data with

detailed, plausible experimental protocols derived from established synthesis and

characterization methodologies for analogous 2-arylpyrrolidines. This guide includes predicted

quantitative data for spectroscopic and structural properties, detailed experimental workflows,

and visualizations to aid in the understanding of the synthesis and characterization of this

compound.

Chemical Structure and Properties
2-(Naphthalen-1-yl)pyrrolidine hydrochloride is a chemical compound with the molecular

formula C₁₄H₁₆ClN. It consists of a pyrrolidine ring attached to a naphthalene ring system at the

2-position of the pyrrolidine and the 1-position of the naphthalene. The hydrochloride salt is

formed by the protonation of the secondary amine in the pyrrolidine ring.

Table 1: Computed Physicochemical Properties[1]
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Property Value

Molecular Formula C₁₄H₁₆ClN

Molecular Weight 233.73 g/mol

IUPAC Name 2-(naphthalen-1-yl)pyrrolidine;hydrochloride

CAS Number 1197235-46-3

Topological Polar Surface Area 12 Å²

Complexity 213

Monoisotopic Mass 233.0971272 Da

Predicted Structural and Spectroscopic Data
In the absence of published experimental crystallographic and spectroscopic data, the following

tables present predicted values obtained from computational chemistry methods. These

predictions offer a valuable starting point for the characterization of 2-(naphthalen-1-
yl)pyrrolidine hydrochloride.

Predicted Crystallographic Data
The following table outlines predicted bond lengths and angles for the core structure of 2-
(naphthalen-1-yl)pyrrolidine. These values are based on computational modeling and may

vary from experimental results.

Table 2: Predicted Key Bond Lengths and Angles
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Parameter Predicted Value

Bond Lengths (Å)

C(naphthyl)-C(pyrrolidine) 1.52

C(pyrrolidine)-N 1.47

N-H (protonated) 1.03

Bond Angles (°) **

C(naphthyl)-C(pyrrolidine)-N 112

C(pyrrolidine)-N-C(pyrrolidine) 109

Torsion Angles (°) **

C(naphthyl)-C(naphthyl)-C(pyrrolidine)-N Variable (dependent on conformation)

Predicted Spectroscopic Data
The following tables contain predicted Nuclear Magnetic Resonance (NMR) chemical shifts and

key Infrared (IR) absorption bands.

Table 3: Predicted ¹H NMR Chemical Shifts (CDCl₃, 400 MHz)

Proton
Predicted Chemical Shift
(ppm)

Multiplicity

Naphthalene-H 7.2 - 8.2 m

Pyrrolidine-CH(2) 4.5 - 4.8 m

Pyrrolidine-CH₂(3,4,5) 1.8 - 2.5 m

NH₂⁺ 9.0 - 10.0 br s

Table 4: Predicted ¹³C NMR Chemical Shifts (CDCl₃, 100 MHz)
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Carbon Predicted Chemical Shift (ppm)

Naphthalene-C (quaternary) 130 - 135

Naphthalene-CH 122 - 129

Pyrrolidine-CH(2) 60 - 65

Pyrrolidine-CH₂(3,5) 45 - 50

Pyrrolidine-CH₂(4) 25 - 30

Table 5: Predicted Key IR Absorption Bands

Functional Group
Predicted Wavenumber
(cm⁻¹)

Intensity

N-H⁺ Stretch (salt) 2400 - 2700 Strong, Broad

C-H Stretch (aromatic) 3000 - 3100 Medium

C-H Stretch (aliphatic) 2850 - 2960 Medium

C=C Stretch (aromatic) 1500 - 1600 Medium-Strong

C-N Stretch 1100 - 1250 Medium

Experimental Protocols
The following sections detail plausible experimental protocols for the synthesis and

characterization of 2-(naphthalen-1-yl)pyrrolidine hydrochloride based on established

methods for similar compounds.

Synthesis of 2-(Naphthalen-1-yl)pyrrolidine
A plausible synthetic route to 2-(naphthalen-1-yl)pyrrolidine is the asymmetric synthesis from

γ-chloro N-(tert-butanesulfinyl)ketimines, followed by deprotection.

Materials:

1-(Naphthalen-1-yl)ethan-1-one
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Titanium(IV) ethoxide

(R)- or (S)-tert-Butanesulfinamide

Lithium triethylborohydride (LiBEt₃H) in THF

Hydrochloric acid (in diethyl ether or dioxane)

Anhydrous tetrahydrofuran (THF)

Anhydrous diethyl ether

Magnesium sulfate (MgSO₄)

Sodium bicarbonate (NaHCO₃)

Procedure:

Formation of N-(tert-butanesulfinyl)ketimine: To a solution of 1-(naphthalen-1-yl)ethan-1-one

in anhydrous THF, add titanium(IV) ethoxide and (R)- or (S)-tert-butanesulfinamide. Stir the

mixture at room temperature under an inert atmosphere for 12-24 hours.

Chlorination: Cool the reaction mixture to -78 °C and add a solution of lithium

diisopropylamide (LDA) in THF dropwise. After stirring for 1 hour, add a solution of N-

chlorosuccinimide (NCS) in THF. Allow the reaction to warm to room temperature and stir for

an additional 4-6 hours.

Reductive Cyclization: Cool the resulting γ-chloro N-(tert-butanesulfinyl)ketimine solution to

-78 °C. Add a solution of lithium triethylborohydride (LiBEt₃H) in THF dropwise. Stir the

reaction at this temperature for 3-5 hours.

Work-up: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate

solution. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with

brine, and dry over anhydrous magnesium sulfate.

Purification of the Free Base: Filter the solution and concentrate under reduced pressure.

Purify the crude product by flash column chromatography on silica gel.
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Formation of 2-(Naphthalen-1-yl)pyrrolidine
Hydrochloride
The hydrochloride salt can be prepared by treating the purified free base with hydrochloric acid.

Materials:

2-(Naphthalen-1-yl)pyrrolidine (free base)

Anhydrous diethyl ether or ethyl acetate

Hydrochloric acid (2 M in diethyl ether or as dry HCl gas)

Procedure:

Dissolve the purified 2-(naphthalen-1-yl)pyrrolidine in a minimal amount of anhydrous

diethyl ether or ethyl acetate.

Cool the solution in an ice bath.

Slowly add a 2 M solution of hydrochloric acid in diethyl ether dropwise with stirring until

precipitation is complete. Alternatively, bubble dry HCl gas through the solution.

Collect the resulting white precipitate by vacuum filtration.

Wash the solid with a small amount of cold, anhydrous diethyl ether.

Dry the 2-(naphthalen-1-yl)pyrrolidine hydrochloride salt under vacuum.

Characterization Methods
Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR spectra should be recorded on a 400 MHz or higher field spectrometer

using deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) as the solvent.

Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Infrared (IR) Spectroscopy:
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IR spectra should be obtained using a Fourier-transform infrared (FTIR) spectrometer. The

sample can be prepared as a KBr pellet or analyzed using an attenuated total reflectance

(ATR) accessory.

Mass Spectrometry (MS):

Mass spectra should be acquired using an electrospray ionization (ESI) mass spectrometer

to confirm the molecular weight of the parent ion.

X-ray Crystallography:

Single crystals suitable for X-ray diffraction can be grown by slow evaporation of a saturated

solution of the hydrochloride salt in an appropriate solvent system (e.g., ethanol/diethyl

ether). The crystal structure would be determined using a single-crystal X-ray diffractometer.

Visualizations
The following diagrams illustrate key workflows for the synthesis and characterization of 2-
(naphthalen-1-yl)pyrrolidine hydrochloride.
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Caption: Synthetic workflow for 2-(naphthalen-1-yl)pyrrolidine hydrochloride.
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Caption: Analytical workflow for the structural characterization.

Conclusion
This technical guide has provided a detailed overview of the structural analysis of 2-
(naphthalen-1-yl)pyrrolidine hydrochloride. While experimental data for this specific molecule

is not readily available in the public domain, this document serves as a valuable resource for

researchers by presenting predicted structural and spectroscopic data, along with robust,

generalized experimental protocols for its synthesis and characterization. The provided

workflows and data tables offer a solid foundation for any future experimental work on this

compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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